![molecular formula C9H11N3O2 B13060093 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Biological Research: The compound is employed in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other kinases.
Uniqueness
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
6-methoxy-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-5-4-7-10-9(13)8(14-3)6(2)12(7)11-5/h4H,1-3H3,(H,10,13) |
Clave InChI |
YZYFTJKGQKFZFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C(C(=O)NC2=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
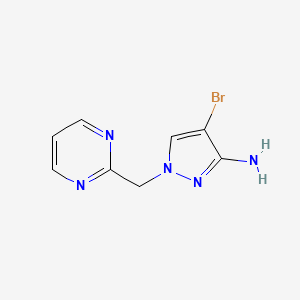
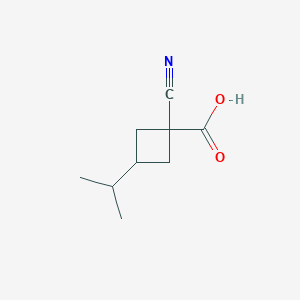

![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
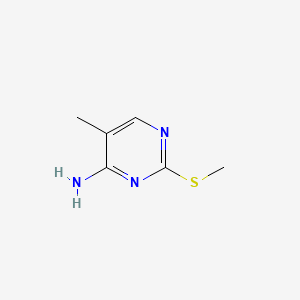
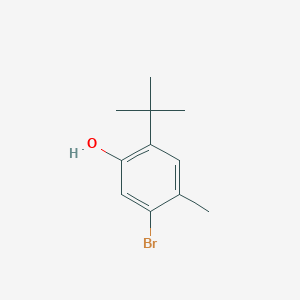
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
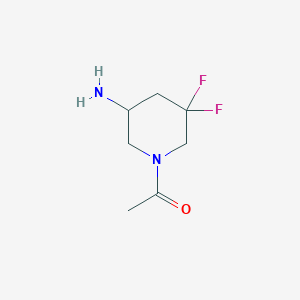
![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)
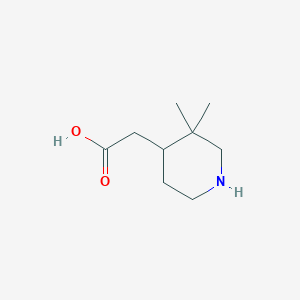
![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)
![Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl](/img/structure/B13060087.png)
